molecular formula C15H15BrN4O4S B11044815 2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11044815
M. Wt: 427.3 g/mol
InChI Key: ISOXZQKTRXVGNV-UHFFFAOYSA-N
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Description

2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached. The presence of the bromo and dimethoxyphenyl groups adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is then formed by cyclization with appropriate reagents such as guanidine or amidines.

    Introduction of the Bromo and Dimethoxyphenyl Groups: The bromo and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the bromo group, converting it to a corresponding hydrogen or other substituents.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the hydroxy, amino, and bromo groups allows it to form hydrogen bonds and interact with various enzymes and receptors. This can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[2-(2-chloro-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
  • 2-amino-4-[2-(2-fluoro-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Uniqueness

The uniqueness of 2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one lies in the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group can participate in unique substitution reactions and may enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C15H15BrN4O4S

Molecular Weight

427.3 g/mol

IUPAC Name

2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C15H15BrN4O4S/c1-23-9-5-7(8(16)6-10(9)24-2)3-4-20-12-11(25-14(17)18-12)13(21)19-15(20)22/h5-6H,3-4H2,1-2H3,(H2,17,18)(H,19,21,22)

InChI Key

ISOXZQKTRXVGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)Br)OC

Origin of Product

United States

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